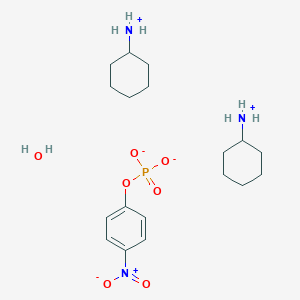
Cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Oleoylethanolamine is an endogenous fatty acid ethanolamine, known for its role as a lipid mediator. It is produced in various tissues, including the small intestine, adipose tissues, neurons, and astrocytes . This compound is involved in regulating several biological functions, such as food intake and energy balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Oleoylethanolamine can be synthesized through a two-step process. First, an N-acyl transferase activity joins the free amino terminus of phosphatidylethanolamine to the oleoyl group derived from sn-1-oleoyl-phosphatidylcholine . This produces an N-acylphosphatidylethanolamine, which is then hydrolyzed by N-acyl phosphatidylethanolamine-specific phospholipase D into phosphatidic acid and N-Oleoylethanolamine .
Industrial Production Methods
The industrial production of N-Oleoylethanolamine often involves the use of nanoemulsions to enhance its solubility and bioavailability . These nanoemulsions are prepared using specific components and methods to achieve the desired properties, making them suitable for drug delivery systems .
Chemical Reactions Analysis
Types of Reactions
N-Oleoylethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution . It is also known to inhibit the sphingolipid signaling pathway by specifically inhibiting ceramidase .
Common Reagents and Conditions
Common reagents used in the reactions involving N-Oleoylethanolamine include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of N-Oleoylethanolamine include various lipid derivatives and metabolites that play crucial roles in biological processes .
Scientific Research Applications
N-Oleoylethanolamine has a wide range of scientific research applications:
Mechanism of Action
N-Oleoylethanolamine exerts its effects by acting as an agonist at peroxisome proliferator-activated receptor-α (PPAR-α) . It also inhibits ceramidase, thereby affecting the sphingolipid signaling pathway . This compound is produced in the small intestine following feeding and regulates PPAR-α activity to stimulate lipolysis .
Comparison with Similar Compounds
N-Oleoylethanolamine is similar to other N-acylethanolamines, such as N-palmitoylethanolamine and N-arachidonoylethanolamine . it is unique in its specific role as a PPAR-α agonist and its ability to regulate feeding behavior and energy balance . Other similar compounds include N-stearoylethanolamine and N-linoleoylethanolamine .
Biological Activity
Cyclohexylazanium (4-nitrophenyl) phosphate hydrate is a compound with significant biological activity primarily due to its role as a phosphate donor and substrate in various biochemical processes. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₁₈H₃₄N₃O₇P
- Molecular Weight : 403.43 g/mol
- CAS Number : 645-15-8
- Appearance : White to almost white powder
Cyclohexylazanium (4-nitrophenyl) phosphate hydrate acts as a substrate for various phosphatases, including protein tyrosine phosphatases (PTPs). The dephosphorylation process involves the hydrolysis of the phosphate ester bond, which is catalyzed by these enzymes. Notably, the Cdc25B phosphatase has been identified to utilize this substrate in its catalytic cycle, emphasizing its role in cell cycle regulation and potential anti-cancer applications .
Biological Activity
The compound exhibits a range of biological activities:
- Enzymatic Substrate : It serves as a substrate for alkaline phosphatase and other phosphatases, enabling the study of enzyme kinetics and mechanisms .
- Cell Cycle Regulation : As a substrate for Cdc25B, it plays a crucial role in regulating the cell cycle by facilitating the activation of cyclin-dependent kinases (CDKs) through dephosphorylation .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to confirm these effects .
Case Studies
- Cdc25B Phosphatase Interaction :
-
Enzyme Kinetics :
- Research on enzyme kinetics using 4-nitrophenyl phosphate as a substrate revealed insights into the catalytic efficiency and specificity of various phosphatases. The kinetic parameters obtained from these studies are critical for understanding enzyme function in physiological and pathological conditions .
- Inhibition Studies :
Table 1: Enzyme Kinetics of Cyclohexylazanium (4-nitrophenyl) Phosphate Hydrate
Properties
CAS No. |
123334-11-2 |
|---|---|
Molecular Formula |
C18H34N3O7P |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate |
InChI |
InChI=1S/C6H6NO6P.2C6H13N.H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6;/h1-4H,(H2,10,11,12);2*6H,1-5,7H2;1H2 |
InChI Key |
SSNMRLIZRLMEMP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















